1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile

Description

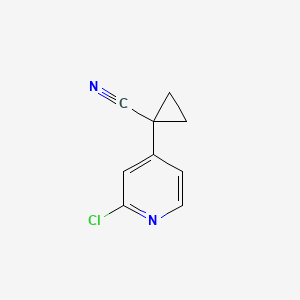

1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile (CAS: 122143-18-4) is a nitrile-containing cyclopropane derivative with a 2-chloropyridin-4-yl substituent. Its molecular formula is C₉H₆ClN₂, and it is commercially available as a building block for pharmaceuticals and agrochemicals . The compound’s structure combines a strained cyclopropane ring, a polar nitrile group, and a chlorinated pyridine moiety, making it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIKZFZWPQOJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427021-86-0 | |

| Record name | 1-(2-chloropyridin-4-yl)cyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile typically involves the reaction of 2-chloropyridine with cyclopropanecarbonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the cyclopropanecarbonitrile, followed by nucleophilic substitution with 2-chloropyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: Research has explored its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The chloropyridine ring can participate in various binding interactions with biological targets, while the cyclopropanecarbonitrile moiety can influence the compound’s reactivity and stability. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The target compound’s 2-chloropyridin-4-yl group distinguishes it from analogs with phenyl or other aromatic substituents:

Ring Size Modifications

Functional Group Replacements

- 1-(2-Chloropyridin-4-yl)cyclopropanol (CAS: 1427021-86-0): Replacing the nitrile with a hydroxyl group introduces hydrogen-bonding capacity but reduces electrophilicity.

- 1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride (CAS: 31420-47-0): Carboxylic acid derivatives are more water-soluble but less reactive in cross-coupling reactions.

Physical and Chemical Properties

Biological Activity

1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₈H₈ClN

- Molecular Weight: 155.61 g/mol

- CAS Number: 1427021-86-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the chloropyridine moiety suggests potential interactions with enzymes and receptors involved in disease pathways.

Target Proteins

Recent studies indicate that compounds with similar structures often target:

- Enzymes: Kinases and phosphatases involved in signaling pathways.

- Receptors: G-protein coupled receptors (GPCRs) and ion channels.

Mode of Action

The compound's mode of action may involve:

- Inhibition or Activation: Depending on the target, it can either inhibit or activate specific biochemical pathways.

- Binding Affinity: The spatial orientation and electronic properties of the chloropyridine ring enhance binding affinity to target proteins.

Biological Activities

Research has demonstrated several biological activities associated with this compound, including:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against:

- Escherichia coli

- Staphylococcus aureus

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated:

- Cell Line Testing: Significant inhibition of cell proliferation in human cancer cell lines such as:

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption: Rapid absorption with peak plasma concentrations observed within 1–2 hours post-administration.

- Distribution: Moderate volume of distribution, indicating tissue penetration.

- Metabolism: Primarily hepatic metabolism with several metabolites identified.

- Excretion: Renal excretion as unchanged drug and metabolites.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of the compound against a panel of clinical isolates, demonstrating significant activity comparable to standard antibiotics.

- Case Study on Cancer Cell Lines : Another study investigated the cytotoxic effects on various cancer cell lines, revealing a dose-dependent inhibition of cell growth and induction of apoptosis.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(2-chloropyridin-4-yl)cyclopropanecarbonitrile?

The compound can be synthesized via transition-metal-catalyzed cyclopropanation reactions. For example, nickel (Ni) or cobalt (Co) catalysts facilitate cyclopropane ring formation through hydrocyanation or radical-mediated pathways. Key steps include coupling 2-chloropyridine derivatives with cyclopropane precursors under inert conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for yield improvement.

Q. How is the compound characterized spectroscopically, and what key data should researchers prioritize?

Characterization typically involves:

- 1H/13C-NMR : Peaks for the cyclopropane ring (δ ~1.2–2.5 ppm for protons; δ ~10–25 ppm for carbons) and pyridinyl chlorine substituent (δ ~150–160 ppm for aromatic carbons) .

- IR Spectroscopy : A sharp nitrile (C≡N) stretch near ~2240 cm⁻¹ confirms the carbonitrile group .

- HRMS : Exact mass analysis validates molecular formula (C9H6ClN2 requires m/z 181.0274) .

Q. What safety precautions are recommended when handling nitrile-containing compounds like this?

While specific toxicological data for this compound are limited, general precautions for nitriles apply:

- Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.

- Work in a fume hood to minimize exposure to vapors.

- Follow first-aid protocols for inhalation (fresh air, artificial respiration if needed) and skin contact (water rinsing for 15 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions may arise from impurities or tautomeric forms. Strategies include:

Q. What role does this compound play in multicomponent reactions or drug synthesis?

The cyclopropane and nitrile moieties make it a versatile intermediate:

- Pharmaceutical applications : Used to synthesize constrained analogs (e.g., protease inhibitors) by leveraging the cyclopropane ring’s conformational rigidity .

- Agrochemical research : Derivatives with similar scaffolds (e.g., 1-(2-chloropyridin-4-yl)-3-phenylurea) exhibit cytokinin-like activity in plant senescence studies, suggesting potential for modifying biological pathways .

Q. How does the compound’s stability vary under different storage or reaction conditions?

Stability assessments should consider:

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Photolytic sensitivity : Store in amber vials if UV exposure promotes degradation.

- Hydrolytic susceptibility : Test in aqueous buffers (pH 4–9) to evaluate nitrile group hydrolysis to carboxylic acids .

Q. What catalytic systems enhance the efficiency of its incorporation into complex molecules?

Palladium (Pd) catalysts (e.g., Pd(PPh3)4) enable Suzuki-Miyaura couplings with boronic acids for functionalizing the pyridinyl ring. Copper (Cu)-mediated click chemistry can append triazole groups to the nitrile for bioconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.